molecular formula C12H14ClN5OS B3019876 2-[5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-ylthio]acetohydrazide CAS No. 537017-32-6

2-[5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-ylthio]acetohydrazide

Cat. No. B3019876
CAS RN: 537017-32-6
M. Wt: 311.79
InChI Key: FOWSWHZXTDMPPF-UHFFFAOYSA-N
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Description

The compound "2-[5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-ylthio]acetohydrazide" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities, including anti-inflammatory, analgesic, antibacterial, and enzyme inhibition properties. The presence of a chlorophenyl group and an acetohydrazide moiety in the molecule suggests potential for pharmacological activity, as seen in similar compounds synthesized and evaluated in the provided studies .

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions starting from various precursors such as thiocarbohydrazide, substituted phenoxy acetic acid, and aromatic aldehydes . The process includes the formation of substituted 1,2,4-triazoles, followed by reactions with chloroacetic acid to yield the final derivatives. Similar pathways are used to synthesize oxadiazole derivatives, starting from substituted benzoic acids and proceeding through esterification, hydrazide formation, and cyclization steps . These methods demonstrate the versatility and adaptability of synthetic routes to produce a wide array of 1,2,4-triazole and oxadiazole derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can form dihedral angles with substituted benzene rings, affecting the overall three-dimensional shape of the molecule . The crystal structure analysis of similar compounds reveals intra- and intermolecular hydrogen bonds and C–H···π interactions, which can stabilize the crystal structure and influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives is influenced by the functional groups attached to the triazole ring. The presence of an acetohydrazide group can facilitate the formation of Schiff bases when reacted with aldehydes, as seen in the synthesis of N'-substituted acetohydrazide derivatives . These reactions are crucial for the diversification of the compound's structure and the introduction of various substituents that can modulate the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. The spectral analysis, including IR, 1H NMR, and 13C NMR, provides insights into the functional groups present and the purity of the synthesized compounds . Elemental analysis and mass spectral studies further confirm the molecular composition and structure of these compounds. These properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmacological agent.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many triazole-containing drugs interact with enzymes or receptors in the body, disrupting their normal function .

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5OS/c1-2-18-11(8-3-5-9(13)6-4-8)16-17-12(18)20-7-10(19)15-14/h3-6H,2,7,14H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWSWHZXTDMPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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